2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-5-25-19(16-7-6-8-21-11-16)23-24-20(25)27-12-17(26)22-18-14(3)9-13(2)10-15(18)4/h6-11H,5,12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJSLKECWPYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618426-66-7 | |
| Record name | 2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-MESITYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the triazole derivative with 2,4,6-trimethylphenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesizers and reactors to ensure high yield and purity. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Compounds:
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole Substituents: 4-Ethyl, 5-pyridin-3-yl (identical to the target compound). Acetamide Substituent: N-(4-ethylphenyl). Activity: Potent Orco agonist, used to study insect olfactory receptors .
OLC-12 (2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide)
- Triazole Substituents : 4-Ethyl, 5-pyridin-4-yl.
- Acetamide Substituent : N-(4-isopropylphenyl).
- Activity : Orco agonist with moderate potency .
- Comparison : The pyridin-4-yl group in OLC-12 versus the pyridin-3-yl group in the target compound may lead to divergent electronic interactions in biological systems.
N-(4-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Triazole Substituents : 4-(4-Ethoxyphenyl), 5-pyridin-3-yl.
- Acetamide Substituent : N-(4-chloro-2-methylphenyl).
- Activity : Reported anticancer and antimicrobial properties due to chloro and ethoxy groups .
- Comparison : The target compound lacks polar substituents (e.g., chloro, ethoxy), which may reduce toxicity but also limit interactions with certain biological targets.
N-(3,4-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Triazole Substituents : 4-(4-Methylphenyl), 5-pyridin-4-yl.
- Acetamide Substituent : N-(3,4-dimethylphenyl).
- Activity : Enzymatic modulation via hydrogen bonding and π–π stacking .
- Comparison : The target’s pyridin-3-yl group and symmetric trimethylphenyl substituent may enhance binding specificity compared to this compound’s asymmetric dimethylphenyl group.
Biological Activity
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the 1,2,4-triazole family, which is known for a variety of pharmacological properties including antimicrobial, antifungal, and anticancer activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | JPUAMNRIZJLBNB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can act as a ligand for enzymes and receptors involved in several biological pathways. The sulfur atom in the sulfanyl group may enhance its binding affinity to specific proteins, potentially modulating their activity and influencing cellular processes.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,2,4-triazoles against a range of pathogens including bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for triazole derivatives have shown potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Antimicrobial Activity Table
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative | 0.046 - 3.11 | MRSA |
| Standard Antibiotic (Vancomycin) | 0.68 | MRSA |
| Standard Antibiotic (Ciprofloxacin) | 2.96 | E. coli |
Anticancer Potential
The anticancer properties of triazole derivatives have also been investigated. Some studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The specific mechanism often involves the inhibition of key enzymes involved in DNA replication and repair.
Case Studies and Research Findings
- Antifungal Activity : A series of triazole derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. Results indicated that certain modifications to the triazole structure significantly enhanced antifungal potency .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to play a crucial role in enhancing biological activity. For example, compounds with hydroxyl substitutions exhibited higher antimicrobial activity compared to their unsubstituted counterparts .
- In Vivo Studies : Preliminary in vivo studies have shown that derivatives similar to this compound can reduce tumor growth in animal models when administered at specific dosages.
Q & A
Basic: What are the optimal synthetic conditions for preparing this triazole-based acetamide, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and coupling. Key steps include:
- Cyclization of triazole precursors under reflux (150°C) using pyridine as a solvent and zeolite (Y-H) as a catalyst to enhance regioselectivity .
- Sulfanyl-acetamide coupling via nucleophilic substitution, optimized with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to improve yield .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/ice-HCl mixture) to achieve >95% purity .
Critical Parameters:
- Temperature control during reflux (±2°C tolerance).
- Solvent choice (e.g., DMF for solubility, pyridine for basicity).
- Catalyst loading (5–10 mol% zeolite) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm), triazole (δ 7.8–8.2 ppm), and acetamide (δ 2.1–2.3 ppm) .
- IR Spectroscopy : Validate S-H (2550 cm⁻¹) and C=O (1680 cm⁻¹) bonds .
- HPLC-MS : Monitor purity (C18 column, acetonitrile/water mobile phase) and confirm molecular weight (e.g., [M+H]+ at m/z ~450) .
Data Interpretation Tips:
- Compare with simulated spectra from computational tools (e.g., Gaussian) .
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the ethyl and trimethylphenyl moieties .
Advanced: How can computational modeling elucidate reaction mechanisms for triazole-alkylsulfanyl intermediates?
Methodological Answer:
- Reaction Pathway Analysis : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for sulfanyl-group transfer .
- Solvent Effects : Simulate solvation (e.g., SMD model) to optimize solvent choice (e.g., DMF vs. THF) .
- Catalyst Screening : Virtual screening of zeolite frameworks (e.g., FAU vs. MFI) to predict regioselectivity in cyclization .
Validation:
- Cross-reference computed IR/NMR spectra with experimental data .
- Benchmark against kinetic studies (e.g., Arrhenius plots for reaction rates) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
- Dose-Response Refinement : Conduct assays across 5–8 concentrations (e.g., 0.1–100 μM) with triplicate measurements to reduce noise .
- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins) to differentiate off-target effects .
- Structural Analog Comparison : Compare with derivatives like N-(3-chloro-2-methylphenyl)-analogs to isolate substituent impacts .
Case Study:
- Anti-exudative activity discrepancies (e.g., 10 mg/kg vs. 8 mg/kg reference) were resolved by standardizing adjuvant-induced edema models in rats .
Advanced: What strategies enable structure-activity relationship (SAR) analysis for pyridinyl-triazole derivatives?
Methodological Answer:
- Fragment-Based Design : Systematically modify substituents (e.g., ethyl → allyl, pyridin-3-yl → pyrazinyl) and assess bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with antifungal IC50 values .
- Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., CYP51 inhibition) to identify key binding motifs .
Key Findings:
- Ethyl groups at the 4-position of triazole enhance metabolic stability .
- Pyridin-3-yl improves solubility vs. pyridin-4-yl .
Advanced: What methodologies identify pharmacological targets for this compound?
Methodological Answer:
- Affinity Proteomics : Use immobilized acetamide probes for pull-down assays with HeLa cell lysates .
- Molecular Docking : Screen against DrugBank targets (e.g., kinases, GPCRs) using AutoDock Vina .
- Transcriptomics : Profile gene expression (RNA-seq) in treated vs. untreated cancer cells to pinpoint pathway disruptions .
Validated Targets:
- Antifungal: Lanosterol 14α-demethylase (CYP51) .
- Anti-inflammatory: COX-2 inhibition (IC50 ~15 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
